[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid typically involves the reaction of 6-oxo-6H-benzo[c]chromene with phenylacetic acid under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in studies related to enzyme inhibition and receptor binding. It is being investigated for its potential as a therapeutic agent in various diseases .
Medicine
In medicine, (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid is being explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation and tumor growth .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved are still under investigation, but its effects on cellular signaling and gene expression are of particular interest .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate
- Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- (4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid
Uniqueness
(6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
2-(6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c22-20(23)19(13-6-2-1-3-7-13)25-14-10-11-16-15-8-4-5-9-17(15)21(24)26-18(16)12-14/h1-12,19H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPFLHRMYUMKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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